Lamotrigine hydrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

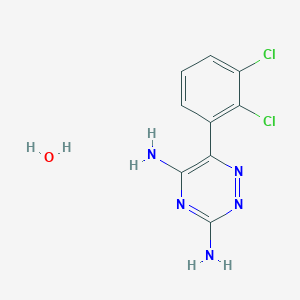

Molekularformel |

C9H9Cl2N5O |

|---|---|

Molekulargewicht |

274.10 g/mol |

IUPAC-Name |

6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine;hydrate |

InChI |

InChI=1S/C9H7Cl2N5.H2O/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7;/h1-3H,(H4,12,13,14,16);1H2 |

InChI-Schlüssel |

KQMWTSFVXFEXDJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N.O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis and Characterization of Lamotrigine Hydrate Polymorphs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine (B1674446), an anticonvulsant drug of the phenyltriazine class, is widely used in the treatment of epilepsy and bipolar disorder. The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its bioavailability, stability, and manufacturability. Lamotrigine is known to exist in various solid forms, including anhydrous polymorphs, solvates, and hydrates.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of Lamotrigine hydrate (B1144303) polymorphs, offering detailed experimental protocols and comparative data to aid in research and development.

Synthesis of Lamotrigine Hydrate Polymorphs

The formation of specific this compound polymorphs is highly dependent on the crystallization conditions, including the solvent system, temperature, and stirring rate. Below are protocols for the synthesis of two known hydrate polymorphs.

Experimental Protocols

Synthesis of Lamotrigine Monohydrate (Form N)

This protocol is adapted from the procedure described in patent US7390807B2.[1]

-

Dissolution: Dissolve anhydrous Lamotrigine in water to form a solution. The exact concentration may need to be optimized based on the desired yield and crystallization kinetics.

-

Stirring: Stir the solution at approximately 25°C for a duration of 24 hours. This extended stirring period allows for the nucleation and growth of the monohydrate crystals.

-

Filtration: Filter the resulting solid product from the solution.

-

Drying: The filtered solid, Lamotrigine Form N, can be dried under appropriate conditions, although care should be taken to avoid dehydration back to the anhydrous form.

Synthesis of Lamotrigine Monohydrate

This protocol is based on the method detailed in patent EP2128145A1.[2]

-

Suspension: Create a suspension of Lamotrigine in a mixture of isopropanol (B130326) and water. A preferred volume ratio of isopropanol to water is between 3:1 and 2:1.

-

Heating: Heat the suspension to reflux to ensure complete dissolution of the Lamotrigine.

-

Cooling and Crystallization: Cool the solution to induce crystallization. The cooling rate can be controlled to influence crystal size and morphology.

-

Isolation: Isolate the precipitated crystals by filtration.

-

Drying: Dry the isolated crystals under vacuum at a temperature that does not induce polymorphic transformation or dehydration (e.g., 60°C).

Characterization of this compound Polymorphs

A combination of analytical techniques is essential for the comprehensive characterization of this compound polymorphs. The primary methods include Powder X-ray Diffraction (PXRD), thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis), and spectroscopy.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying and differentiating crystalline polymorphs. Each polymorph exhibits a unique diffraction pattern.

Table 1: Powder X-ray Diffraction Data for this compound Polymorphs

| Polymorphic Form | Characteristic 2θ Peaks (±0.2°) | Reference |

| Form N (Monohydrate) | Strong Peaks: 11.6, 13.4, 15.0, 26.9, 27.7 Other Peaks: 15.9, 16.5, 19.1, 22.2, 22.4, 23.2, 23.5, 26.7, 28.6, 29.9, 30.1, 30.4, 30.7, 31.4, 31.9, 32.9, 33.3, 34.4, 35.0, 36.2 | [1] |

| Monohydrate | 10.7, 13.2, 14.0, 15.8, 20.5, 21.5, 23.4, 26.5, 28.2, 28.5, 29.3, 30.6, 30.9, 31.2, 34.9, 37.7 | [3] |

| Hydrate Form A | Characteristic Peaks: 11.5, 13.4, 15.0, 16.5, 19.2, 26.9, 27.7 Absent Peaks: 15.9, 20.5, 23.5, 28.2, 30.7 | [4] |

| Hydrate Form II | 13.28, 15.95, 20.59, 23.53, 26.65, 28.27, 30.76 | [5] |

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal stability, melting behavior, and water content of the hydrates.

Table 2: Thermal Analysis Data for Lamotrigine Hydrates

| Polymorphic Form | Technique | Key Observations | Reference |

| Form N (Monohydrate) | TGA | Weight loss of approximately 6.6%, corresponding to a monohydrate. | [1] |

| Lamotrigine Monohydrate | DSC | Sharp endothermic peak at 216.8°C (melting point of the anhydrous form after dehydration). | [6] |

| Lamotrigine Monohydrate | TGA | Weight loss starts around 212°C, close to its melting point. | [6] |

Physicochemical Properties

The different polymorphic forms of a drug can exhibit distinct physicochemical properties, which can impact its clinical performance.

Table 3: Solubility Data for Lamotrigine

| Medium | Solubility | Reference |

| Water (25°C) | 0.17 mg/mL | [7] |

| 0.1 M HCl (25°C) | 4.1 mg/mL | [7] |

Note: Specific solubility data for individual hydrate polymorphs is limited in the public domain and would require experimental determination.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the synthesis, screening, and characterization of this compound polymorphs.

Caption: Experimental workflow for the synthesis and characterization of this compound polymorphs.

Caption: A typical workflow for high-throughput polymorphic screening of Lamotrigine.

Conclusion

The existence of hydrate polymorphs of Lamotrigine presents both challenges and opportunities in drug development. A thorough understanding and control of the solid form are critical for ensuring consistent product quality and performance. This guide provides foundational knowledge and practical protocols for the synthesis and characterization of Lamotrigine hydrates. Further research, including detailed solubility and stability studies of individual polymorphs, is crucial for selecting the optimal solid form for pharmaceutical development.

References

- 1. US7390807B2 - Crystal forms of lamotrigine and processes for their preparations - Google Patents [patents.google.com]

- 2. EP2054396A1 - A process for the preparation of lamotrigine - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN113214177A - Crystal form of this compound, preparation method thereof and composition containing crystal form - Google Patents [patents.google.com]

- 5. WO2009061513A1 - Crystalline forms of lamotrigine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Unveiling the Solid State: A Technical Guide to Lamotrigine Hydrate Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analysis and determination of the crystal structure of lamotrigine (B1674446) hydrate (B1144303). Lamotrigine, an anti-epileptic drug, can exist in various solid forms, including hydrates, which significantly influences its physicochemical properties such as solubility, stability, and bioavailability.[1][2][3] A thorough understanding and characterization of its crystal structure are therefore paramount for drug development and quality control.

Crystallographic Data of Lamotrigine and its Hydrated Forms

The crystal structure of lamotrigine and its solvates, including hydrates, has been the subject of numerous studies.[1][4] These investigations have revealed the existence of multiple polymorphic forms and solvates, highlighting the complexity of its solid-state chemistry.[1] The molecule's functional groups are capable of forming various hydrogen bonds, leading to diverse supramolecular architectures.[1][5]

Several crystalline forms of lamotrigine hydrate have been identified and characterized using X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction (SCXRD). Below is a summary of the key crystallographic data for different reported forms.

Table 1: X-Ray Powder Diffraction Peaks for this compound Forms

| Form Designation | Key XRPD Peaks (2θ ± 0.2°) | Reference |

| Form N (monohydrate) | 11.6, 13.4, 15.0, 26.9, 27.7 | [6] |

| Hydrate Form II | 13.28, 15.95, 20.59, 23.53, 26.65, 28.27, 30.76 | [7][8][9] |

| Hydrate Form A | 11.5, 13.4, 15.0, 16.5, 19.2, 26.9, 27.7 | [10] |

Table 2: Single-Crystal X-ray Diffraction Data for a this compound

| Parameter | Value | Reference |

| Radiation | Mo Kα | [1] |

| Temperature (K) | 296(2) | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a (Å) | 10.123(1) | [1] |

| b (Å) | 13.456(2) | [1] |

| c (Å) | 9.876(1) | [1] |

| β (°) | 115.45(1) | [1] |

| Volume (ų) | 1215.1(3) | [1] |

| Z | 4 | [1] |

Thermal and Spectroscopic Characterization

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of this compound. DSC can identify melting points, phase transitions, and desolvation events, while TGA quantifies the loss of water upon heating.

Table 3: Thermal Analysis Data for Lamotrigine and its Hydrate

| Analysis | Observation | Temperature (°C) | Reference |

| DSC of Lamotrigine | Sharp endothermic peak (melting) | 216.8 | [11] |

| DSC of this compound Form II | Endothermic peak | ~218.25 | [7][9] |

| TGA of this compound (Form N) | Weight loss corresponding to a monohydrate | - | [6] |

Spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy provide valuable information about the molecular structure and hydrogen bonding within the crystal lattice.

Experimental Protocols

Detailed methodologies are essential for the reproducible analysis of this compound's crystal structure.

Single-Crystal X-ray Diffraction (SCXRD)

-

Crystal Growth: Single crystals of this compound suitable for SCXRD can be obtained through controlled crystallization experiments.[4]

-

Data Collection:

-

Structure Solution and Refinement:

Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Gently grind the this compound sample to a fine powder.

-

Data Acquisition:

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum pan and hermetically seal it.[12]

-

Analysis:

Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh a sample of this compound into a TGA pan.

-

Analysis:

-

Heat the sample in a TGA instrument at a controlled rate.

-

Monitor the weight loss as a function of temperature to determine the water content.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr disc containing the this compound sample.[13]

-

Analysis:

-

Scan the sample over the range of 4000-400 cm⁻¹.[13]

-

Analyze the resulting spectrum to identify characteristic functional group vibrations and hydrogen bonding patterns.

-

Mechanism of Action and Experimental Workflow

The therapeutic effect of lamotrigine is primarily attributed to its ability to modulate voltage-gated sodium channels, which in turn inhibits the release of excitatory neurotransmitters like glutamate.[][15][16]

The determination of this compound's crystal structure follows a systematic workflow, integrating various analytical techniques.

References

- 1. Supramolecular synthons in hydrates and solvates of lamotrigine: a tool for cocrystal design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Lamotrigine, an antiepileptic drug, and its chloride and nitrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US7390807B2 - Crystal forms of lamotrigine and processes for their preparations - Google Patents [patents.google.com]

- 7. US20090176787A1 - Crystalline Forms of lamotrigine - Google Patents [patents.google.com]

- 8. WO2009061513A1 - Crystalline forms of lamotrigine - Google Patents [patents.google.com]

- 9. Crystalline forms of lamotrigine | TREA [trea.com]

- 10. CN113214177A - Crystal form of this compound, preparation method thereof and composition containing crystal form - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. neuroquantology.com [neuroquantology.com]

- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 15. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Lamotrigine? [synapse.patsnap.com]

The Modulatory Effects of Lamotrigine Hydrate on Presynaptic Glutamate Release: An In-Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in-vitro effects of lamotrigine (B1674446) hydrate (B1144303) on presynaptic glutamate (B1630785) release. Lamotrigine, a phenyltriazine derivative, is an established antiepileptic drug also used in the management of bipolar disorder. Its therapeutic efficacy is largely attributed to its ability to modulate neuronal excitability, primarily through the inhibition of excitatory neurotransmitter release. This document synthesizes key quantitative data, details common experimental protocols, and illustrates the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Lamotrigine's principal mechanism of action is the blockade of voltage-gated sodium channels.[1][2][3][4][5] By binding to these channels, lamotrigine stabilizes the presynaptic membrane, thereby reducing the influx of sodium ions that is necessary for the generation of action potentials. This dampening of neuronal firing leads to a subsequent decrease in the opening of voltage-gated calcium channels, which are critical for the vesicular release of glutamate. Some evidence also suggests a direct inhibitory effect of lamotrigine on certain types of voltage-gated calcium channels (N- and P/Q/R-types), which would further contribute to the reduction in glutamate release.[6][7]

Quantitative Data Summary

The inhibitory effects of lamotrigine on glutamate release have been quantified in various in-vitro models. The following tables summarize key findings from studies on rodent brain tissue.

| Preparation | Method of Stimulation | Lamotrigine Concentration | Key Finding | Reference |

| Rat Spinal Cord Slices | Electrical Stimulation | IC₅₀: 20 µM | Concentration-dependent inhibition of glutamate release. | [8] |

| Rat Prefrontal Cortical Slices | Electrical Stimulation | 3 - 100 µM | Concentration-dependent inhibition of field excitatory postsynaptic potentials (fEPSP) and presynaptic fiber volleys (PrV). | [9] |

| Rat Cerebrocortical Synaptosomes | 4-Aminopyridine (B3432731) (4-AP) | Not specified | Concentration-dependent inhibition of 4-AP-evoked glutamate release. | [6] |

| Cultured Cortical Rat Neurons | Spontaneous Activity | 10 - 100 µM | Inhibition of spontaneous excitatory and inhibitory synaptic events. | [10] |

| Rat Entorhinal Cortex Slices | Spontaneous Activity | Not specified | Reduction in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs). | [2] |

Table 1: Inhibitory Effects of Lamotrigine on Evoked and Spontaneous Glutamate Release

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments used to assess the impact of lamotrigine on presynaptic glutamate release.

Glutamate Release Assay from Synaptosomes

This protocol measures the direct effect of lamotrigine on glutamate release from isolated presynaptic terminals (synaptosomes).

a. Synaptosome Preparation:

-

Rodent forebrains are homogenized in an ice-cold sucrose (B13894) buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction.

-

The pellet is resuspended and layered onto a density gradient (e.g., Percoll or Ficoll) and centrifuged to separate the synaptosomes from other components like myelin and mitochondria.

-

The purified synaptosomal layer is collected and washed.

b. Glutamate Release Assay:

-

Synaptosomes are pre-incubated with a buffer containing lamotrigine hydrate at various concentrations.

-

Glutamate release is stimulated using a depolarizing agent such as 4-aminopyridine (4-AP) or veratrine.[6][11][12][13]

-

The synaptosomal suspension is then centrifuged to pellet the synaptosomes.

-

The supernatant, containing the released glutamate, is collected.

-

The concentration of glutamate in the supernatant is quantified using a glutamate assay kit (e.g., colorimetric or fluorometric).[14]

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This technique allows for the measurement of synaptic currents in individual neurons within a relatively intact brain circuit, providing insights into the presynaptic effects of lamotrigine.

a. Brain Slice Preparation:

-

Rodents are anesthetized and decapitated.

-

The brain is rapidly removed and placed in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus, cortex) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

b. Whole-Cell Recording:

-

A brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is guided to a neuron under a microscope.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for the measurement of postsynaptic currents.

-

To measure spontaneous excitatory postsynaptic currents (sEPSCs), the neuron is voltage-clamped at a holding potential of -70 mV.[15]

-

A baseline of sEPSC frequency and amplitude is recorded.

-

This compound is bath-applied at various concentrations, and changes in sEPSC frequency and amplitude are recorded. A decrease in frequency with no change in amplitude is indicative of a presynaptic site of action.[2]

Visualizations

Signaling Pathway of Lamotrigine's Effect on Glutamate Release

Caption: Lamotrigine's inhibitory pathway on presynaptic glutamate release.

Experimental Workflow for Glutamate Release Assay

Caption: Workflow for measuring glutamate release from synaptosomes.

Logical Relationship in Patch-Clamp Experimentsdot

References

- 1. Lamotrigine - Wikipedia [en.wikipedia.org]

- 2. The anticonvulsant, lamotrigine decreases spontaneous glutamate release but increases spontaneous GABA release in the rat entorhinal cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Changes in brain Glx in depressed bipolar patients treated with lamotrigine: A proton MRS study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Lamotrigine inhibition of glutamate release from isolated cerebrocortical nerve terminals (synaptosomes) by suppression of voltage-activated calcium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Effects of lamotrigine on field potentials, propagation, and long-term potentiation in rat prefrontal cortex in multi-electrode recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the mechanism of action of the novel anticonvulsant lamotrigine (Lamictal) using primary neurological cultures from rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition by lamotrigine of the generation of nitric oxide in rat forebrain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of 4-aminopyridine on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abcam.com [abcam.com]

- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

The Neuroprotective Landscape of Lamotrigine Hydrate in Neuronal Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamotrigine (B1674446), a phenyltriazine derivative, is an established anti-epileptic and mood-stabilizing agent. Beyond its clinical efficacy in these domains, a growing body of in vitro evidence elucidates its significant neuroprotective properties. This technical guide synthesizes the current understanding of lamotrigine hydrate's neuroprotective mechanisms in various neuronal cell culture models. We delve into its multifaceted modes of action, including the attenuation of excitotoxicity, mitigation of oxidative stress, and modulation of apoptotic pathways. This document provides a comprehensive overview of the quantitative effects of lamotrigine, detailed experimental protocols for assessing its neuroprotective capacity, and visual representations of the key signaling pathways involved. The compiled data and methodologies aim to equip researchers and drug development professionals with the necessary information to further explore and harness the therapeutic potential of lamotrigine in neurodegenerative and neurotoxic contexts.

Introduction

Neuronal cell death is a central pathological feature of a wide array of neurological disorders, including ischemic stroke, traumatic brain injury, and chronic neurodegenerative diseases such as Alzheimer's and Parkinson's. The complex signaling cascades leading to neuronal demise present numerous targets for therapeutic intervention. Lamotrigine has emerged as a promising neuroprotective agent due to its ability to interfere with several key pathways implicated in neuronal injury. Initially recognized for its modulation of voltage-sensitive sodium and calcium channels, research has expanded to reveal its influence on glutamate (B1630785) release, oxidative stress, and the expression of critical survival proteins like Bcl-2.[1] This guide provides an in-depth examination of the in vitro evidence supporting the neuroprotective role of lamotrigine hydrate (B1144303), with a focus on quantitative data and detailed experimental methodologies.

Mechanisms of Neuroprotection

Lamotrigine exerts its neuroprotective effects through a variety of mechanisms, primarily centered around the inhibition of excitotoxicity and the reduction of oxidative stress.

-

Inhibition of Voltage-Gated Ion Channels and Glutamate Release: Lamotrigine is a use-dependent blocker of voltage-gated sodium channels, which leads to the stabilization of presynaptic membranes and a subsequent reduction in the release of the excitatory neurotransmitter glutamate.[1] It also has inhibitory effects on L-, N-, and P-type calcium channels.[1] This reduction in glutamatergic transmission is a cornerstone of its neuroprotective action, as excessive glutamate receptor activation is a primary driver of neuronal death in many pathological conditions.

-

Attenuation of Glutamate Excitotoxicity: By limiting glutamate release, lamotrigine protects neurons from the downstream consequences of excitotoxicity, including excessive calcium influx, mitochondrial dysfunction, and activation of apoptotic pathways.[2][3]

-

Antioxidant Properties: Lamotrigine has been shown to possess direct and indirect antioxidant effects. It can reduce the production of reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant systems, such as glutathione (B108866) S-transferase.[4][5]

-

Modulation of Apoptotic Pathways: A key finding is lamotrigine's ability to upregulate the anti-apoptotic protein Bcl-2.[2][6] This is achieved, in part, through the inhibition of histone deacetylases (HDACs), leading to chromatin remodeling and increased transcription of pro-survival genes.[2][3]

-

Anti-inflammatory Effects: In co-culture models, lamotrigine has been observed to modulate the activity of microglia, the resident immune cells of the central nervous system, and can attenuate the release of pro-inflammatory cytokines.[7]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various in vitro studies investigating the neuroprotective effects of this compound.

Table 1: Lamotrigine's Efficacy Against Glutamate-Induced Excitotoxicity in Rat Cerebellar Granule Cells

| Parameter | Lamotrigine Concentration (µM) | Duration of Pretreatment | % Cell Viability (vs. Glutamate Control) | Citation |

| Cell Viability (MTT Assay) | 100 | 24 hours | ~75% | [2] |

| Cell Viability (MTT Assay) | 100 | 3-4 days | ~100% (full protection) | [2] |

| Cell Viability (MTT Assay) | 5 | 3 days | ~20% | [2] |

| Cell Viability (MTT Assay) | 25 | 3 days | ~60% | [2] |

| Cell Viability (MTT Assay) | 100 | 3 days | ~95% | [2] |

| Cell Viability (MTT Assay) | 200 | 3 days | ~95% | [2] |

Table 2: Effect of Lamotrigine on Bcl-2 Expression and Histone Acetylation in Rat Cerebellar Granule Cells

| Parameter | Lamotrigine Concentration (µM) | Duration of Treatment | Fold Increase (vs. Control) | Citation |

| Acetylated Histone H3 | 100 | 24 hours | ~1.5-fold | [2] |

| Acetylated Histone H4 | 100 | 24 hours | ~1.5-fold | [2] |

| Bcl-2 mRNA | 25 | 48 hours | Significant increase | [2] |

| Bcl-2 mRNA | 100 | 48 hours | ~2.5-fold | [2] |

| Bcl-2 Protein | 25 | 48 hours | Significant increase | [2] |

| Bcl-2 Protein | 100 | 48 hours | ~2-fold | [2] |

Table 3: Antioxidant and Anti-inflammatory Effects of Lamotrigine in Neuronal Cell Cultures

| Cell Type | Parameter | Lamotrigine Concentration (µM) | Effect | Citation |

| SH-SY5Y neuroblastoma | H₂O₂ levels (glutamate-induced) | 100 | Significant reduction | [5] |

| SH-SY5Y neuroblastoma | SOD activity (glutamate-induced) | 100 | Significant increase | [5] |

| SH-SY5Y neuroblastoma | IL-1β, IL-6, TNF-α (glutamate-induced) | 100 | Attenuation | [5] |

| Primary rat cortical cells | Glutathione S-transferase (GST) activity | Not specified | Increased | [4] |

| Astrocyte-microglia co-culture | TGF-β1 levels | High concentrations | Significant increase | [7] |

Table 4: Electrophysiological Effects of Lamotrigine on Hippocampal Neurons

| Cell Type | Parameter | Lamotrigine Concentration (µM) | Effect | Citation |

| Rat CA3 pyramidal neurons | Spontaneous GABAergic synaptic activity | 50 | Reduction in sIPSC frequency and amplitude | [8] |

| Rat CA1 pyramidal neurons | Neuronal excitability | Not specified | Decreased | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of lamotrigine's neuroprotective properties.

Primary Cerebellar Granule Cell (CGC) Culture and Glutamate Excitotoxicity Assay

-

Cell Culture:

-

Dissect cerebella from 8-day-old Sprague-Dawley rat pups.

-

Mince the tissue and incubate in 0.025% trypsin solution for 15 minutes at 37°C.

-

Add DNase I and triturate the tissue with a fire-polished Pasteur pipette.

-

Centrifuge the cell suspension and resuspend the pellet in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 2 mM glutamine, and 50 µg/ml gentamicin.

-

Plate the cells on poly-L-lysine-coated plates at a density of 2.5 x 10⁵ cells/cm².

-

After 24 hours, add cytosine arabinoside to a final concentration of 10 µM to inhibit the proliferation of non-neuronal cells.

-

-

Glutamate Excitotoxicity Assay:

-

Culture CGCs for 6 days in vitro (DIV).

-

Pre-treat the cells with various concentrations of this compound (e.g., 5-200 µM) for the desired duration (e.g., 1-4 days).

-

Induce excitotoxicity by adding L-glutamate to a final concentration of 100 µM for 24 hours.

-

Assess cell viability using the MTT assay.

-

Cell Viability Assessment (MTT Assay)

-

Following treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well at a final concentration of 0.5 mg/ml.

-

Incubate the plates for 1-2 hours at 37°C.

-

Solubilize the formazan (B1609692) crystals by adding an equal volume of a solution containing 50% dimethylformamide and 20% SDS, pH 4.7.

-

Read the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Bcl-2 and Acetylated Histones

-

Lyse the cultured neurons in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, acetylated histone H3, acetylated histone H4, or a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for Bcl-2 mRNA

-

Isolate total RNA from cultured neurons using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using a real-time PCR system with specific primers and probes for Bcl-2 and a reference gene (e.g., β-actin).

-

Use the 2-ΔΔCt method to calculate the relative fold change in Bcl-2 mRNA expression, normalized to the reference gene and relative to the control group.

Reactive Oxygen Species (ROS) Assay

-

Plate neuronal cells (e.g., SH-SY5Y) in a 96-well black plate.

-

After treatment with lamotrigine and/or an oxidative stressor, wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Load the cells with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), by incubating for 30-60 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for DCF).

Glutathione (GSH) and Glutathione S-Transferase (GST) Activity Assays

-

GSH Assay:

-

Homogenize the cell pellets in a suitable buffer.

-

Use a commercially available colorimetric or fluorometric assay kit to measure the levels of total or reduced glutathione. These assays are typically based on the reaction of GSH with a chromogenic or fluorogenic reagent.

-

-

GST Activity Assay:

-

Prepare cell lysates.

-

Use a spectrophotometric assay that measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with GSH, catalyzed by GST.

-

Monitor the increase in absorbance at 340 nm over time.

-

Signaling Pathways and Visualizations

The neuroprotective effects of lamotrigine are mediated by a network of interconnected signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways.

Caption: Key signaling pathways modulated by Lamotrigine to exert neuroprotection.

Caption: General experimental workflow for assessing Lamotrigine's neuroprotective effects in vitro.

Conclusion and Future Directions

The in vitro data presented in this technical guide strongly support the neuroprotective properties of this compound. Its ability to act on multiple fronts—reducing excitotoxicity, combating oxidative stress, and promoting pro-survival signaling—makes it a compelling candidate for further investigation in the context of various neurological disorders. The detailed protocols provided herein offer a standardized framework for researchers to build upon, enabling more direct comparisons between studies and facilitating the exploration of lamotrigine's efficacy in different neuronal cell types and injury models.

Future research should focus on elucidating the synergistic effects of lamotrigine with other neuroprotective agents, as suggested by studies combining it with lithium or valproate.[2] Furthermore, the use of more complex in vitro models, such as organoids and microfluidic devices that recapitulate aspects of the in vivo brain environment, will be crucial in translating these promising findings into clinically relevant therapeutic strategies. A deeper understanding of the cell-type-specific effects of lamotrigine, particularly in different types of neurons and glia, will also be essential for tailoring its application to specific disease states. The continued investigation into the molecular underpinnings of lamotrigine's neuroprotective actions holds significant promise for the development of novel treatments for a range of devastating neurological conditions.

References

- 1. Reactive oxygen species induce different cell death mechanisms in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of the mood stabilizer lamotrigine against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mood Stabilizers (Lamotrigine, Lithium, and Valproic Acid) Decrease Bipolar Disease Model (Ouabain)-Induced Oxidative Stress and Apoptosis Through the Inhibition of the TRPM2 Channel in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mood stabilizing drugs lamotrigine and olanzapine increase expression and activity of glutathione S-transferase in primary cultured rat cerebral cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuronal activity induces glutathione metabolism gene expression in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Lamotrigine Attenuates Neuronal Excitability, Depresses GABA Synaptic Inhibition, and Modulates Theta Rhythms in Rat Hippocampus [mdpi.com]

An In-depth Technical Guide to the Anticonvulsant Properties of Lamotrigine Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamotrigine (B1674446), a phenyltriazine derivative, is a broad-spectrum anticonvulsant medication effective in the treatment of various seizure types, including partial-onset, primary generalized tonic-clonic, and seizures associated with Lennox-Gastaut syndrome.[1][2][3] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which leads to the stabilization of presynaptic neuronal membranes and subsequent inhibition of excitatory neurotransmitter release.[4][][6] This technical guide provides a comprehensive overview of the core anticonvulsant properties of Lamotrigine hydrate (B1144303), detailing its molecular mechanisms, summarizing key quantitative data from preclinical and clinical studies, outlining relevant experimental protocols, and visualizing the associated signaling pathways and workflows.

Core Mechanism of Action

Lamotrigine's anticonvulsant activity is primarily attributed to its use- and voltage-dependent blockade of voltage-gated sodium channels (VGSCs).[7][8][9] This action stabilizes presynaptic neuronal membranes and inhibits the excessive release of excitatory amino acids, particularly glutamate (B1630785) and aspartate, which are pivotal in the initiation and propagation of seizures.[1][10][11]

Inhibition of Voltage-Gated Ion Channels

-

Voltage-Gated Sodium Channels (VGSCs): Lamotrigine preferentially binds to the inactivated state of VGSCs.[8][12] During the rapid, repetitive firing of neurons characteristic of a seizure, more sodium channels are in this inactivated state. Lamotrigine's binding prolongs this state, thereby limiting the sustained high-frequency firing of action potentials and preventing seizure spread.[13] Cryo-electron microscopy studies have revealed a dual-pocket inhibition mode for Lamotrigine on the human Nav1.7 channel, with one molecule binding in the central pore cavity and another at a site beneath the intracellular gate.[14]

-

Voltage-Gated Calcium Channels (VGCCs): In addition to its effects on sodium channels, Lamotrigine has been shown to inhibit several types of voltage-gated calcium channels, including L-, N-, and P-types.[2][10] The blockade of presynaptic N- and P/Q-type calcium channels further contributes to the reduction in glutamate release.[15]

Modulation of Neurotransmitter Release

The primary consequence of ion channel blockade is the suppression of excitatory neurotransmitter release.[4][16] By inhibiting the influx of Na+ and Ca2+ into the presynaptic terminal, Lamotrigine effectively reduces the release of glutamate.[4][16][17] Some studies also suggest that Lamotrigine may reciprocally modulate inhibitory neurotransmission by increasing the release of gamma-aminobutyric acid (GABA), although this effect is less potent than its inhibition of glutamate release.[7][10][17] Furthermore, research indicates that Lamotrigine can directly inhibit postsynaptic AMPA receptors, which would further dampen excitatory synaptic transmission.[18]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacological activity and clinical efficacy of Lamotrigine.

Table 1: Preclinical Pharmacological Data

| Parameter | Substrate/Channel | Value | Species/Model | Reference |

| ED₅₀ | Veratrine-evoked Glutamate Release | 21 µM | Rat Cortical Tissue | [4] |

| ED₅₀ | Veratrine-evoked Aspartate Release | 21 µM | Rat Cortical Tissue | [4] |

| ED₅₀ | Veratrine-evoked GABA Release | 44 µM | Rat Cortical Tissue | [4] |

| ED₅₀ | Veratrine-evoked Acetylcholine Release | 100 µM | Rat Cortical Tissue | [4] |

| Apparent Kᴅ | Inactivated-state block of VGSC (rNav1.2a) | 31.9 µM | Xenopus Oocytes | [19] |

| Inhibition | Nav1.4 Na+ Current (at 100 µM) | ~40% reduction | HEK293 Cells | [20] |

Table 2: Clinical Efficacy in Epilepsy (Add-on Therapy)

| Study Population | Outcome Measure | Result | Significance | Reference |

| Therapy-resistant partial seizures (n=10) | ≥50% seizure reduction | 60% of patients | - | [21] |

| Refractory partial seizures (n=21) | Reduction in total seizures | Statistically significant | p < 0.002 | [22] |

| Refractory partial seizures (n=21) | Reduction in partial seizures | Statistically significant | p < 0.002 | [22] |

| Refractory partial seizures (n=21) | Reduction in secondarily generalized seizures | Statistically significant | p < 0.05 | [22] |

| Resistant partial seizures | Reduction in total seizure frequency | 17% to 59% vs. placebo | - | [11] |

| Resistant partial seizures | ≥50% reduction in seizure frequency | 13% to 67% of patients | - | [11] |

| Refractory epilepsy (n=93) | Total effective rate (vs. Valproate alone) | 93.62% vs. 76.09% | p < 0.05 | [23][24] |

Table 3: Efficacy in Animal Models of Epilepsy

| Epilepsy Model | Animal | Lamotrigine Dose | Key Finding | Reference |

| Pentylenetetrazole (PTZ) Kindling | Rat | 20 mg/kg | Significantly blocked seizure development | [25] |

| Amygdala Kindling | Rat | 20 mg/kg | Demonstrated antiepileptogenic-like effects | [26] |

| Lithium-Pilocarpine (TLE) | Rat | Dose-dependent | Decreased frequency of spontaneous recurrent seizures | [15] |

| Bicuculline-induced Seizures | Mouse | 20 mg/kg | Decreased seizure intensity (p < 0.05) | [27] |

| Pentylenetetrazole-induced Seizures | Mouse | 20 mg/kg | Decreased seizure intensity (p < 0.05) | [27] |

Key Experimental Protocols

The anticonvulsant properties of Lamotrigine have been characterized through various preclinical and clinical experimental designs.

Animal Models of Epilepsy

Animal models are crucial for evaluating the anticonvulsant and potential antiepileptogenic effects of compounds like Lamotrigine.

-

Chemical Kindling (e.g., Pentylenetetrazole Model): This protocol is used to model the development of epilepsy (epileptogenesis).

-

Animal Selection: Female Wistar or Sprague-Dawley rats are commonly used.

-

Kindling Induction: Animals receive repeated intraperitoneal (i.p.) injections of a subconvulsive dose of pentylenetetrazole (PTZ), typically 35 mg/kg, every 48 hours for a set number of injections (e.g., 15 times).[25]

-

Drug Administration: To test antiepileptogenic effects, Lamotrigine (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle is administered approximately 1 hour before each PTZ injection.[25]

-

Behavioral Observation: After each PTZ injection, animals are observed for a defined period (e.g., 30 minutes), and seizure activity is scored using a standardized scale (e.g., Racine's scale).

-

Washout and Re-challenge: Following the kindling phase, a washout period (e.g., 1 week) is implemented, after which animals are re-challenged with PTZ to assess the lasting impact of the drug treatment on seizure susceptibility.[25]

-

In Vitro Electrophysiology

Whole-cell patch-clamp recording in brain slices allows for the direct investigation of a drug's effect on synaptic transmission and neuronal excitability.

-

Whole-Cell Patch-Clamp Recording: This protocol is used to measure synaptic currents.

-

Slice Preparation: Young Wistar rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or horizontal slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus, entorhinal cortex) are prepared using a vibratome.[17][18]

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy. A glass micropipette filled with an internal solution is used to form a high-resistance seal ("giga-seal") with the membrane of a target neuron (e.g., a dentate gyrus granule cell).[18] The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: Synaptic currents, such as evoked excitatory postsynaptic currents (eEPSCs) or spontaneous/miniature EPSCs (sEPSCs/mEPSCs), are recorded using an amplifier and digitized.[17][18]

-

Drug Application: A baseline of synaptic activity is recorded. Lamotrigine is then bath-applied to the slice via the perfusion system at known concentrations (e.g., 30-100 µM), and recordings are continued to measure the drug's effect.[18]

-

Analysis: The amplitude, frequency, and kinetics of the synaptic currents before and after drug application are analyzed to determine the site of action (presynaptic vs. postsynaptic).[17][18]

-

Conclusion

Lamotrigine hydrate exerts its potent anticonvulsant effects through a well-defined, multi-faceted mechanism of action. Its primary role as a use-dependent blocker of voltage-gated sodium channels, supplemented by its inhibition of voltage-gated calcium channels, leads to a significant reduction in the release of the excitatory neurotransmitter glutamate. This presynaptic inhibition is the cornerstone of its ability to stabilize neuronal membranes and prevent the aberrant, high-frequency firing that underlies seizure activity. The quantitative data from both preclinical and clinical studies robustly support its efficacy across a range of seizure types. The experimental protocols outlined herein represent the standard methodologies used to elucidate these properties and continue to be valuable tools in the ongoing research and development of novel antiepileptic therapies.

References

- 1. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. The effect of lamotrigine on epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. psychscenehub.com [psychscenehub.com]

- 8. What is the mechanism of Lamotrigine? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. Lamotrigine - Wikipedia [en.wikipedia.org]

- 11. Lamotrigine. A review of its pharmacological properties and clinical efficacy in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding of the anticonvulsant drug lamotrigine and the neurotoxin batrachotoxin to voltage-gated sodium channels induces conformational changes associated with block and steady-state activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Dual-pocket inhibition of Nav channels by the antiepileptic drug lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiepileptogenic Effects of Anakinra, Lamotrigine and Their Combination in a Lithium–Pilocarpine Model of Temporal Lobe Epilepsy in Rats | MDPI [mdpi.com]

- 16. Lamotrigine inhibition of glutamate release from isolated cerebrocortical nerve terminals (synaptosomes) by suppression of voltage-activated calcium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 18. Lamotrigine inhibits postsynaptic AMPA receptor and glutamate release in the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Differential interactions of lamotrigine and related drugs with transmembrane segment IVS6 of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of lamotrigine on Na(v)1.4 voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Seven day administration of lamotrigine in epilepsy: placebo-controlled add-on trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Controlled trial of lamotrigine (Lamictal) for refractory partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Effect of Lamotrigine on Refractory Epilepsy: Clinical Outcomes and EEG Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effect of lamotrigine on seizure development in a rat pentylenetetrazole kindling model - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Effects of lamotrigine and levetiracetam on seizure development in a rat amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A study of the effects of lamotrigine on mice using two convulsive tests - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Lamotrigine Hydrate's Role in Modulating GABAergic Neurotransmission

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lamotrigine (B1674446), a phenyltriazine derivative, is a widely prescribed antiepileptic and mood-stabilizing agent. Its primary mechanism of action is widely accepted to be the use-dependent blockade of voltage-gated sodium channels, which subsequently suppresses the release of excitatory neurotransmitters such as glutamate (B1630785).[1][2][3] However, a growing body of evidence indicates a more complex pharmacological profile that includes significant, albeit multifaceted, modulation of the γ-aminobutyric acid (GABA) system. This technical guide provides a comprehensive review of the current literature, dissecting the intricate and sometimes contradictory role of lamotrigine in GABAergic neurotransmission. We synthesize quantitative data from key studies, detail relevant experimental protocols, and visualize the proposed molecular pathways to offer a clear perspective for researchers in neuroscience and drug development.

Introduction: Beyond Sodium Channel Blockade

The therapeutic efficacy of lamotrigine in epilepsy and bipolar disorder is predominantly attributed to its stabilizing effect on neuronal membranes via the inhibition of voltage-sensitive sodium channels.[4][5] This action preferentially targets hyperexcitable neurons, reducing the presynaptic release of glutamate and aspartate.[1] While this antiglutamatergic activity is a cornerstone of its function, the broader clinical profile of lamotrigine suggests that additional mechanisms may be at play.[6] The GABAergic system, the primary inhibitory network in the central nervous system, has emerged as a key area of investigation. However, studies have yielded conflicting results, with reports suggesting that lamotrigine can enhance, inhibit, or have no direct effect on GABAergic transmission, depending on the experimental context, brain region, and duration of administration.[7][8] This guide aims to clarify these complexities.

Presynaptic Modulation of GABA Release: A Dichotomy of Effects

Lamotrigine's influence on the direct release of GABA from presynaptic terminals is a subject of considerable debate. Evidence points towards distinct, region-specific actions.

Inhibition of GABAergic Transmission

In certain brain regions, lamotrigine appears to suppress GABA release. Studies utilizing whole-cell patch-clamp recordings in the rat basolateral amygdala have shown that lamotrigine decreases the frequency and amplitude of both spontaneous and evoked inhibitory postsynaptic currents (IPSCs).[7][9] This suggests an inhibitory action on presynaptic GABA release, possibly through modulation of presynaptic calcium influx, as the effect was observed on spontaneous, action-potential-dependent currents but not on miniature, action-potential-independent IPSCs.[7][9] Similar inhibitory effects on GABAergic transmission have been observed in the rat hippocampus.[10][11]

Enhancement of GABAergic Transmission

Conversely, compelling evidence from the rat entorhinal cortex indicates an opposite effect. In this region, lamotrigine was found to increase both the frequency and amplitude of spontaneous IPSCs, suggesting an enhancement of presynaptic GABA release.[8][12] Notably, these effects persisted in the presence of the sodium channel blocker tetrodotoxin (B1210768) (TTX), indicating a mechanism independent of the drug's primary target.[8][12] This suggests that lamotrigine may engage in a reciprocal modulation of neurotransmitter release, decreasing glutamate while increasing GABA, to dampen network hyperexcitability.[8]

Table 1: Quantitative Effects of Lamotrigine on GABAergic Synaptic Events

| Brain Region | Preparation | Lamotrigine Concentration | Effect on Spontaneous IPSCs (sIPSCs) | Effect on Evoked IPSCs (eIPSCs) | Reference |

| Basolateral Amygdala | Rat Slices | 10, 50, 100 µM | Decreased frequency and amplitude | Decreased amplitude | [7] |

| Hippocampus (DG) | Rat Slices | 100 µM | Decreased frequency, no change in amplitude | Decreased amplitude of compound IPSCs | [13] |

| Hippocampus (CA3) | Rat Slices | 50 µM | Decreased frequency and amplitude | Not Reported | [11] |

| Entorhinal Cortex | Rat Slices | Not specified | Increased frequency and amplitude | Not Reported | [8][12] |

| Hippocampus (CA1) | Rat Slices | 50 µM | No significant effect on frequency or amplitude | Not Reported | [11] |

Experimental Protocol 1: Whole-Cell Patch-Clamp Recording of IPSCs

This protocol is a generalized summary based on methodologies described for studying synaptic transmission in brain slices.[7][13]

-

Slice Preparation: A rat is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., amygdala, hippocampus) are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics. Whole-cell patch-clamp recordings are made using borosilicate glass pipettes filled with an internal solution containing CsCl or Cs-gluconate to isolate GABAergic currents.

-

Data Acquisition: To record spontaneous IPSCs (sIPSCs), neurons are voltage-clamped at a holding potential of -70 mV. To record miniature IPSCs (mIPSCs), TTX (e.g., 1 µM) is added to the aCSF to block action potentials. For evoked IPSCs (eIPSCs), a stimulating electrode is placed near the recorded neuron to elicit synaptic responses.

-

Drug Application: A stable baseline of synaptic activity is recorded for several minutes. Lamotrigine is then bath-applied at the desired concentration, and recordings continue to observe the drug's effect. A washout period follows to check for reversibility.

-

Analysis: The frequency, amplitude, and kinetics (rise and decay times) of the recorded currents are analyzed using appropriate software (e.g., Clampfit, Mini Analysis). Statistical comparisons are made between baseline, drug application, and washout conditions.

Chronic Administration and Cerebral GABA Concentrations

While acute effects on GABA release are variable, studies on chronic lamotrigine administration consistently point towards an elevation of overall cerebral GABA levels. This suggests that longer-term neuroplastic adaptations may be a key component of lamotrigine's mechanism.

Human studies using in vivo magnetic resonance spectroscopy (MRS) have demonstrated that while a single dose of lamotrigine does not alter GABA concentrations, chronic treatment (4 weeks) significantly increases cerebral GABA levels by approximately 25-26%.[14][15] These findings are corroborated by preclinical studies. Chronic treatment in rats for 90 days resulted in a 25% increase in hippocampal GABA levels, accompanied by increased activity of glutamate decarboxylase and GABA transaminase, the key enzymes for GABA synthesis and degradation, respectively, indicating an increased GABA turnover.[16] Furthermore, acute administration of lamotrigine in rats was shown to significantly elevate GABA concentrations in the cerebrospinal fluid.[6]

Table 2: Effect of Lamotrigine Administration on Cerebral GABA Concentrations

| Subject | Method | Dosage / Duration | Brain Region | Percent Increase in GABA | Reference |

| Healthy Humans | MRS | 7.1 mg/kg/day for 4 weeks | Occipital Region | 26% | [14] |

| Healthy Humans | MRS | Target dose achieved at 4 weeks | Occipital Region | 25% | [15] |

| Rats | Enzyme Activity Assays | 10 mg/kg/day for 90 days | Hippocampus | 25% | [16] |

| Rats | Microdialysis | 20 mg/kg (acute) | Cerebrospinal Fluid | Significant elevation | [6] |

Experimental Protocol 2: In Vivo Magnetic Resonance Spectroscopy (MRS) for GABA Measurement

This protocol is a generalized summary based on the methodology described in human studies.[14][15]

-

Subject Preparation: Healthy adult volunteers are recruited. A baseline MRS scan is performed to measure initial cerebral GABA concentrations. Subjects are then administered lamotrigine, with the dose titrated up over a period of several weeks to a target therapeutic level (e.g., ~7 mg/kg/day).

-

MRS Acquisition: Subjects are positioned in a high-field MRI scanner (e.g., 4.1-T). GABA measurements are acquired from a specific volume of interest (VOI), such as a 13.5 mL volume in the occipital region. A spectral editing technique, such as J-difference editing (e.g., MEGA-PRESS), is used to resolve the GABA signal from overlapping, more abundant metabolites like creatine (B1669601) and N-acetylaspartate.

-

Scanning Protocol: The protocol involves acquiring a series of scans with frequency-selective editing pulses applied at specific frequencies to manipulate the J-coupling of the GABA protons. By subtracting the signals from these different scans, the overlapping resonances are cancelled out, leaving the edited GABA signal.

-

Data Processing and Quantification: The acquired spectra are processed using specialized software. The GABA peak is integrated and quantified, typically by referencing it to an internal standard like the unsuppressed water signal or another stable metabolite like creatine.

-

Follow-up Scans: MRS scans are repeated at specific intervals during the drug titration period (e.g., 2 weeks) and once the target dose is reached (e.g., 4 weeks) to measure changes in GABA concentration from baseline.

Postsynaptic and Genomic Mechanisms

Lamotrigine's interaction with the GABAergic system is not limited to presynaptic effects. While it exhibits very weak direct binding to GABA-A or GABA-B receptors in laboratory assays (IC50 > 100 µM), it may induce longer-term postsynaptic changes.[1][3][17]

A key finding demonstrated that chronic treatment of primary cultured rat hippocampal cells with lamotrigine (0.1 mM for one week) led to an increased gene expression of the GABA-A receptor β3 subunit.[18] This was confirmed by both cDNA array and Northern blotting analysis. Upregulation of specific GABA-A receptor subunits could alter the function and sensitivity of postsynaptic GABAergic signaling, potentially contributing to a long-term stabilization of inhibitory tone in the brain.

Table 3: Lamotrigine Binding Affinity and Gene Expression Effects

| Target | Method | Lamotrigine Concentration | Result | Reference |

| GABA-A/B Receptors | Radioligand Binding Assay | >100 µM | Weak binding (IC50 > 100 µM) | [3][17] |

| GABA-A Receptor β3 Subunit | cDNA Array / Northern Blot | 0.1 mM (chronic) | Increased gene expression | [18] |

Experimental Protocol 3: cDNA Array for Gene Expression Profiling

This protocol is a generalized summary based on the methodology described for analyzing lamotrigine's effects on gene expression.[18]

-

Cell Culture and Treatment: Primary hippocampal cells are cultured from rat embryos. The cells are maintained in culture for a specified period before being treated. One group of cells serves as a control, while the experimental group is treated with lamotrigine (e.g., 0.1 mM) for an extended period (e.g., one week).

-

RNA Isolation: After treatment, total RNA is isolated from both the control and lamotrigine-treated cells using a standard method like TRIzol extraction. The quality and quantity of the RNA are assessed.

-

cDNA Probe Synthesis: The isolated total RNA is reverse-transcribed into cDNA. During this process, a radiolabeled nucleotide (e.g., ³²P-dATP) is incorporated to create a labeled cDNA probe.

-

Hybridization: The labeled cDNA probes (one from control cells, one from treated cells) are hybridized to separate, identical cDNA array membranes. These membranes are spotted with hundreds or thousands of known gene sequences. The probe binds (hybridizes) to its complementary gene sequence on the membrane.

-

Signal Detection and Analysis: The membranes are washed to remove unbound probe and then exposed to a phosphor screen or X-ray film to detect the radioactive signal. The intensity of the signal at each spot is proportional to the expression level of that gene. The signal intensities from the control and treated membranes are compared to identify genes that are upregulated or downregulated by lamotrigine.

-

Validation: Genes identified as being significantly altered on the array (e.g., GABA-A receptor β3 subunit) are typically validated using a more targeted technique, such as Northern blotting or quantitative PCR (qPCR).

Synthesis and Conclusion

The role of lamotrigine in modulating GABAergic neurotransmission is not one of a primary, direct agonist or antagonist. Instead, its effects are complex, state-dependent, and appear to differ significantly between acute and chronic administration.

-

Primary Action: The foundational mechanism remains the inhibition of voltage-gated sodium channels and the subsequent reduction of glutamate release.[1]

-

Acute GABAergic Effects: The acute effects on GABA release are inconsistent across brain regions, with evidence for both suppression (amygdala) and enhancement (entorhinal cortex).[7][12] This suggests that lamotrigine's net effect on the excitation/inhibition balance may be highly circuit-specific. The drug is generally less potent in inhibiting GABA release than glutamate release.[10]

-

Chronic GABAergic Effects: A more consistent picture emerges with chronic treatment, where lamotrigine leads to a significant increase in overall cerebral GABA concentrations in both rats and humans.[14][16] This is likely a homeostatic, adaptive response to the sustained reduction in excitatory transmission.

-

Genomic/Postsynaptic Effects: Chronic exposure may also trigger adaptive changes at the genomic level, such as the upregulation of specific GABA-A receptor subunits, which could serve to enhance inhibitory tone over the long term.[18]

For drug development professionals and researchers, this indicates that lamotrigine's therapeutic profile cannot be understood by its primary mechanism alone. The long-term, adaptive changes in the GABAergic system likely play a crucial role in its sustained efficacy as a mood stabilizer and anticonvulsant. Future research should focus on elucidating the signaling pathways that link the primary antiglutamatergic effects of lamotrigine to the observed long-term enhancements in GABAergic tone.

References

- 1. Lamotrigine - Wikipedia [en.wikipedia.org]

- 2. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Lamotrigine? [synapse.patsnap.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Lamotrigine reduces spontaneous and evoked GABAA receptor-mediated synaptic transmission in the basolateral amygdala: implications for its effects in seizure and affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 9. go.drugbank.com [go.drugbank.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. The anticonvulsant, lamotrigine decreases spontaneous glutamate release but increases spontaneous GABA release in the rat entorhinal cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Revisiting the Lamotrigine-Mediated Effect on Hippocampal GABAergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neurology.org [neurology.org]

- 15. ClinPGx [clinpgx.org]

- 16. Chronic lamotrigine treatment increases rat hippocampal GABA shunt activity and elevates cerebral taurine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Lamotrigine increases gene expression of GABA-A receptor beta3 subunit in primary cultured rat hippocampus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties and Solubility of Lamotrigine Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine (B1674446), chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is an established antiepileptic drug from the phenyltriazine class.[1][2][3] It is widely utilized for treating various seizure types, including partial seizures and generalized seizures of Lennox-Gastaut syndrome, and as a mood stabilizer in bipolar I disorder.[1][2][3][4] Understanding the physicochemical and solubility characteristics of an active pharmaceutical ingredient (API) like lamotrigine is fundamental for drug development, from preformulation studies to dosage form design and ensuring bioavailability.[5][6] Lamotrigine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low, pH-dependent solubility.[4][7][8] This guide provides an in-depth overview of the core physicochemical properties and solubility profile of lamotrigine hydrate (B1144303), complete with experimental methodologies and visual representations of its mechanism of action.

Physicochemical Properties of Lamotrigine

Lamotrigine is a white to pale cream-colored powder.[4][9] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine | [9][10][11] |

| Molecular Formula | C₉H₇Cl₂N₅ | [4][10][11] |

| Molecular Weight | 256.09 g/mol | [1][4][10] |

| Appearance | White to pale cream-colored powder/crystallization | [4][9][10][12] |

| Melting Point | 214°C to 220°C | [1][9][10][11] |

| pKa | 5.7 | [1][4][9][10] |

| LogP (Octanol/Water) | 1.19 at pH 7.6; 1.93 | [2][10][13] |

| BCS Classification | Class II | [4][7][8][14] |

| Hygroscopicity | Non-hygroscopic | [10] |

| Polymorphism | Solvated and hydrated forms are reported | [10] |

Solubility Profile

Lamotrigine's solubility is a critical factor influencing its dissolution and absorption. As a weak base with a pKa of 5.7, it exhibits pH-dependent solubility.[4][13] It is very slightly soluble in water but shows increased solubility in acidic conditions.[4][15]

| Solvent/Medium | Temperature | Solubility | Source(s) |

| Water | 25°C | 0.17 mg/mL | [4][9][13] |

| 0.1 M HCl | 25°C | 2.87 - 4.1 mg/mL | [4][9][10] |

| 0.01 N HCl | - | 2.74 mg/mL | [10] |

| 0.001 N HCl | - | 0.44 mg/mL | [10] |

| Ethanol | - | ~2 mg/mL | [16] |

| DMSO | - | ~10 mg/mL | [16] |

| Dimethylformamide (DMF) | - | ~10 mg/mL | [16] |

| DMSO:PBS (pH 7.2) (1:1) | - | ~0.5 mg/mL | [16] |

Mechanism of Action: Neuronal Membrane Stabilization

The primary therapeutic effect of lamotrigine is derived from its ability to stabilize neuronal membranes.[][18] It achieves this by blocking voltage-sensitive sodium channels, which in turn inhibits the release of excitatory neurotransmitters, most notably glutamate (B1630785).[][18][19] This action reduces neuronal hyperexcitability, which is a key factor in both epileptic seizures and mood instability in bipolar disorder.[18][20]

Caption: Mechanism of action of Lamotrigine in inhibiting glutamate release.

Experimental Protocols

The determination of the physicochemical and solubility properties of an API like lamotrigine involves a range of standard analytical techniques.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[21]

-

Preparation : An excess amount of lamotrigine hydrate is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a sealed flask.

-

Equilibration : The flask is agitated in a temperature-controlled environment (e.g., a shaking water bath at 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

-

Separation : After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution via centrifugation or filtration (e.g., using a 0.22 μm filter).[22]

-

Analysis : The concentration of lamotrigine in the clear supernatant or filtrate is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[15][22]

-

Solid Phase Confirmation : The residual solid is often analyzed (e.g., by XRPD) to confirm that no phase transformation or degradation has occurred during the experiment.[22][23]

Caption: General experimental workflow for the Shake-Flask solubility method.

Physicochemical Characterization

A comprehensive characterization of the solid-state properties of lamotrigine is crucial for quality control and formulation development.[5]

-

Differential Scanning Calorimetry (DSC) : This thermoanalytical technique is used to determine the melting point and identify polymorphic forms by measuring the difference in heat flow into a sample and a reference as a function of temperature.

-

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and determine the presence of water or residual solvents in this compound.

-

X-ray Powder Diffraction (XRPD) : XRPD is a primary technique for characterizing the crystalline nature of a substance. It provides a unique diffraction pattern for each crystalline form (polymorph), allowing for identification and quality control.[24]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the lamotrigine molecule. It provides a characteristic "fingerprint" spectrum that can be used for identification and to study drug-excipient interactions.[5]

-

pKa Determination : The acid dissociation constant (pKa) is typically determined using potentiometric titration or UV-spectrophotometry, where changes in the UV spectrum of lamotrigine are measured as a function of pH.

Conclusion

The physicochemical properties of this compound, particularly its identity as a BCS Class II compound with low, pH-dependent solubility, are defining characteristics for its development and clinical application. Its weak base nature dictates higher solubility in acidic environments, a critical consideration for oral dosage form design and predicting its behavior in the gastrointestinal tract. The established methodologies for characterizing its solid-state properties and solubility are essential for ensuring consistent quality, stability, and bioavailability of the final drug product. A thorough understanding of these fundamental properties allows researchers and developers to devise effective formulation strategies, such as solid dispersions or salt formation, to enhance dissolution and optimize therapeutic performance.[8][15][25]

References

- 1. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Lamotrigine CAS#: 84057-84-1 [m.chemicalbook.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. labinsights.nl [labinsights.nl]

- 6. pharmainventor.com [pharmainventor.com]

- 7. Biopharmaceutic Risk Assessment of Brand and Generic Lamotrigine Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lamotrigine [drugfuture.com]

- 10. View of Physicochemical Properties of Lamotrigine and its Compatibility with Various Inactive Ingredients to Formulate Lamotrigine Orally Disintegrating Tablets [ijpba.info]

- 11. Lamotrigine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. Lamotrigine CAS 84057-84-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 13. Comparison of Dissolution Profiles and Serum Concentrations of Two Lamotrigine Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Enhancement of Solubility of Lamotrigine by Solid Dispersion and Development of Orally Disintegrating Tablets Using 32 Full Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. What is the mechanism of Lamotrigine? [synapse.patsnap.com]

- 19. researchgate.net [researchgate.net]

- 20. droracle.ai [droracle.ai]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. Comparative Analysis of Physicochemical Properties for Three Crystal Forms of Cordycepin and Their Interconversion Relationship [mdpi.com]

- 23. 2024.sci-hub.se [2024.sci-hub.se]

- 24. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Lamotrigine Hydrate and its Interaction with the Glutamatergic System: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamotrigine (B1674446), a phenyltriazine derivative, is a widely utilized antiepileptic and mood-stabilizing agent. Its therapeutic efficacy is largely attributed to the modulation of neuronal excitability. A significant body of evidence points towards the glutamatergic system as a primary target of lamotrigine's action. This technical guide provides an in-depth analysis of the available scientific literature concerning the effects of lamotrigine hydrate (B1144303) on the components of the glutamatergic synapse, with a particular focus on its indirect influence on excitatory amino acid transporters (EAATs). While direct modulation of EAATs by lamotrigine is not supported by current evidence, its profound impact on glutamate (B1630785) release and postsynaptic signaling has significant implications for the overall function of these transporters. This paper will detail the established mechanisms of action, present quantitative data from key studies, outline relevant experimental methodologies, and visualize the involved pathways.

Introduction

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated to prevent excitotoxicity. This regulation is primarily managed by a family of high-affinity excitatory amino acid transporters (EAATs) located on both neurons and glial cells. Dysregulation of glutamatergic neurotransmission is implicated in the pathophysiology of epilepsy and bipolar disorder. Lamotrigine's therapeutic success in these conditions has prompted extensive research into its molecular mechanisms. This whitepaper synthesizes the current understanding of how lamotrigine interfaces with the glutamatergic system, with a specific focus on its effects on glutamate release and its subsequent, indirect impact on EAAT function.

Established Mechanisms of Action

The primary mechanism by which lamotrigine exerts its effects on the glutamatergic system is through the inhibition of glutamate release from presynaptic terminals.[1][2][3] This is a consequence of its action on voltage-gated ion channels.

Blockade of Voltage-Gated Sodium Channels

Lamotrigine produces a state- and use-dependent blockade of voltage-gated sodium channels (VGSCs).[1][2] It preferentially binds to the inactivated state of the channel, thereby stabilizing it and reducing the number of channels available to open in response to depolarization. This action dampens the sustained high-frequency firing of neurons that is characteristic of seizure activity, and in turn, reduces the release of glutamate.

Inhibition of Voltage-Gated Calcium Channels

In addition to its effects on VGSCs, lamotrigine has been shown to inhibit certain subtypes of voltage-gated calcium channels (VGCCs), including N- and P-type channels.[1][2] The influx of calcium through these channels is a critical step in the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By inhibiting VGCCs, lamotrigine further curtails the release of glutamate.

Postsynaptic Effects

Some studies have reported a direct, albeit weak, inhibitory effect of lamotrigine on postsynaptic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][5] This action would contribute to the reduction of excitatory neurotransmission.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of lamotrigine on various components of the glutamatergic and other neurotransmitter systems.

| Parameter | System/Assay | Lamotrigine Concentration | Effect | Reference |

| Inhibition of AMPA-induced currents | Whole-cell patch-clamp on dentate gyrus granule cells | 30-100 µM | ~10% reduction in current amplitude | [4][5] |